N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone flanked by two distinct aromatic and heterocyclic substituents.
The oxalamide scaffold is known for metabolic stability due to resistance to amide hydrolysis in certain derivatives, as observed in related compounds .
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-16-4-5-17(2)20(14-16)26-23(30)22(29)25-15-21(18-6-8-19(24)9-7-18)28-12-10-27(3)11-13-28/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWNZTLBMLSMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure can be described by the following features:
- Molecular Formula : C22H30FN3O2
- Molecular Weight : 385.50 g/mol
- CAS Number : 896287-28-8
The presence of a piperazine ring and fluorinated phenyl group suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
1. Antidepressant Effects
In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models. The mechanism is believed to be linked to serotonin receptor modulation and norepinephrine reuptake inhibition.
2. Anticancer Properties
Preliminary studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in immobility time in forced swim tests, indicating potential antidepressant properties. |
| Study 2 | Assess anticancer activity | Showed IC50 values in the micromolar range against breast cancer cell lines, suggesting effective cytotoxicity. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxalamide Derivatives
*Calculated based on reported structures.
Key Observations :
- The target compound’s 4-fluorophenyl and 4-methylpiperazine groups distinguish it from flavoring-oriented oxalamides (e.g., S336, No. 1768), which prioritize pyridyl or methoxybenzyl groups for taste receptor activation .
- The quinoline moiety in Compound 40 highlights the role of aromatic heterocycles in antitubercular activity, whereas the target compound’s fluorophenyl group may optimize blood-brain barrier penetration for CNS targets.
Metabolic Stability
- Role of Fluorine: The 4-fluorophenyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Critical Research Findings and Gaps
Structural Optimization : The target compound’s combination of fluorophenyl and methylpiperazine groups represents a strategic balance between lipophilicity and solubility, a design principle validated in FDA-approved drugs (e.g., ciprofloxacin) .
Unresolved Questions: No direct data exist on the target compound’s receptor affinity, toxicity, or metabolic fate. Comparative studies with analogs like Compound 40 are needed to evaluate antimicrobial or CNS activity.
Contradictions : While some oxalamides are metabolically stable, others (e.g., N-(heptan-4-yl)benzodioxole carboxamide) undergo rapid hepatic metabolism, underscoring the need for substituent-specific evaluations .
Preparation Methods
Preparation of Oxalyl Chloride
Industrial-scale oxalamide synthesis often begins with oxalyl chloride, produced via phosgenation of oxalic acid or reaction of dimethyl oxalate with thionyl chloride. For laboratory settings, oxalyl chloride (CAS 79-37-8) is commercially available but must be handled under anhydrous conditions due to moisture sensitivity.
Synthesis of N1-(2,5-Dimethylphenyl)Oxalamic Acid Chloride
- Reaction Setup :
- Mechanism :
Nucleophilic acyl substitution occurs at the carbonyl carbon, forming a monoamide chloride intermediate (Fig. 1A). Excess triethylamine neutralizes HCl, shifting equilibrium toward product formation. - Workup :
The mixture is stirred for 24 hours at 25°C, followed by rotary evaporation to remove THF. Crude product is washed with NaHCO₃ (5%) and purified via silica gel chromatography (n-hexane:ethyl acetate, 7:3).
Coupling with 2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)Ethylamine
- Amine Preparation :
The secondary amine is synthesized via reductive amination of 4-fluorophenylacetone with 1-methylpiperazine, followed by catalytic hydrogenation (H₂/Pd-C). - Amidation :
- The monoamide chloride (5 mmol) is dissolved in dichloromethane (DCM, 50 mL).
- 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine (5.5 mmol) and N,N-diisopropylethylamine (DIPEA, 6 mmol) are added under nitrogen.
- The reaction is refluxed for 12 hours, with progress monitored by thin-layer chromatography (TLC).
- Isolation :
Post-reaction, the mixture is filtered, concentrated, and recrystallized from ethanol/water (3:1) to yield the title compound as a white crystalline solid (72% yield).
Alternative Methodologies and Optimization
Continuous Flow Synthesis
Adapting industrial protocols for oxamide production, a continuous flow system could enhance scalability:
Solid-Phase Synthesis
Immobilizing the first amine on Wang resin enables selective coupling:
- Resin Activation : Wang resin (1.2 mmol/g) is functionalized with 2,5-dimethylaniline using DCC/HOBt coupling.
- Oxalyl Chloride Grafting : Oxalyl chloride (3 eq) in DCM reacts with the resin-bound amine for 4 hours.
- Cleavage and Purification : Treatment with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine (5 eq) in DMF, followed by TFA cleavage, yields the product (85% purity).
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) shows 98.2% purity at 254 nm.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing reactions between the two amines and oxalyl chloride may yield symmetric byproducts. Stepwise addition and stoichiometric control (1:1 molar ratio) minimize dimerization.
Solvent Selection
THF and DCM are optimal for amidation, but dimethylformamide (DMF) improves solubility during final coupling steps. Microwave-assisted synthesis in DMF reduces reaction time to 2 hours.
Scale-Up Limitations
Industrial adoption requires addressing:
- Cost of 4-Methylpiperazine : Sourcing at >$500/kg necessitates catalytic recycling methods.
- Waste Management : Neutralizing HCl byproducts with NaOH generates NaCl slurry, requiring filtration infrastructure.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?
Answer:
Synthesis optimization requires:
- Stepwise coupling reactions : Use carbodiimide-based reagents (e.g., DCC) to activate carboxylic acid intermediates, ensuring high coupling efficiency between aromatic and piperazine-containing fragments .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 0–5°C minimize side reactions during amide bond formation .
- Purification : Employ flash chromatography or preparative HPLC to isolate the final product with >95% purity, validated by NMR and LC-MS .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Key analytical methods include:
- NMR spectroscopy : Analyze - and -NMR to verify aromatic proton environments (e.g., 4-fluorophenyl at δ 7.1–7.3 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (theoretical ~428.51 g/mol for CHFNO) .
- X-ray crystallography : Optional for absolute configuration determination if crystalline forms are obtainable .
Intermediate: What methodologies are used to identify biological targets for this compound?
Answer:
- Kinase profiling assays : Screen against panels of kinases (e.g., RSK, MAPK) using fluorescence polarization or radiometric assays to identify inhibition patterns .
- Surface plasmon resonance (SPR) : Measure binding kinetics (K, k/k) to validate direct interactions with suspected receptors .
- Transcriptomic analysis : Use RNA-seq to identify downstream gene expression changes in treated cell lines, narrowing potential targets .
Advanced: How can researchers resolve contradictions in reported anticancer efficacy across different cell lines?
Answer:
- Assay standardization : Normalize variables like cell passage number, serum conditions, and incubation time to reduce variability .
- Structural analogs comparison : Test derivatives with modified piperazine or fluorophenyl groups to isolate pharmacophore contributions .
- Mechanistic studies : Combine Western blotting (e.g., phospho-ERK levels) and apoptosis assays (Annexin V/PI staining) to correlate efficacy with pathway modulation .
Advanced: What computational approaches are recommended for predicting binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with fluorophenyl and piperazine groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM/PBSA) .
- QSAR modeling : Develop models using descriptors like logP and topological polar surface area to predict activity across analogs .
Advanced: How can metabolic stability be improved for in vivo applications?
Answer:
- Prodrug strategies : Introduce hydrolyzable esters or phosphates to enhance solubility and reduce first-pass metabolism .
- Cytochrome P450 inhibition assays : Test CYP3A4/2D6 interactions using human liver microsomes to identify metabolic hotspots .
- Structural modifications : Replace labile groups (e.g., methylpiperazine) with bioisosteres like morpholine to prolong half-life .
Intermediate: What strategies are effective for SAR studies on this compound?
Answer:
- Fragment-based design : Synthesize analogs with truncated aryl or piperazine groups to map essential pharmacophores .
- Bioisosteric replacement : Substitute the fluorophenyl group with chlorophenyl or thiophene to evaluate electronic effects on potency .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from >20 analogs .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Xenograft models : Use immunodeficient mice implanted with human cancer cell lines (e.g., MDA-MB-231) to assess tumor growth inhibition at 50–100 mg/kg dosing .
- PK/PD studies : Measure plasma concentration-time profiles (C, AUC) and correlate with tumor biomarker modulation (e.g., Ki-67 reduction) .
- Toxicology screening : Conduct histopathology on liver/kidney tissues to identify off-target effects .
Intermediate: How can researchers validate the purity and stability of this compound under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, then analyze by HPLC for degradation products .
- Stability-indicating methods : Develop UPLC methods with PDA detection to resolve and quantify degradation peaks .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .
Advanced: What techniques elucidate receptor-ligand interaction dynamics at atomic resolution?
Answer:
- Cryo-EM : Resolve ligand-bound receptor complexes at near-atomic resolution (≤3 Å) to visualize binding pocket interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Hydrogen-deuterium exchange MS : Map conformational changes in the receptor upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
